REACTION_CXSMILES
|
O.[C:2]1([CH3:12])[CH:7]=CC(S(O)(=O)=O)=C[CH:3]=1.[CH3:13][O:14][C:15]([O:18]C)([CH3:17])[CH3:16].O.C1(C)C(S(O)(=O)=[O:28])=CC=CC=1>CC(C)=O>[CH3:16][C:15]1([CH3:17])[O:18][CH2:7][C:2]([CH3:12])([CH2:3][OH:28])[CH2:13][O:14]1 |f:0.1,3.4|
|
Name
|
|
Quantity
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51.3 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
275 mL
|
Type
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solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC1(OCC(CO1)(CO)C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |